molecular formula C₁₂₉H₂₁₆N₄₂O₄₂ B612535 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid CAS No. 121028-49-7

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Cat. No.: B612535
CAS No.: 121028-49-7
M. Wt: 3027.35
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-,101-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHWQEXKRMDFFJ-NEMWHCQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H216N42O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3027.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of secretin involves solid-phase peptide synthesis (SPPS), a method commonly used for peptide hormones. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .

Industrial Production Methods: Industrial production of secretin may involve recombinant DNA technology, where the gene encoding secretin is inserted into an expression vector and introduced into a host organism, such as E. coli or yeast. The host organism then produces secretin, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Secretin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or binding affinity.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, or substituted variants of secretin, which may exhibit altered biological activity or stability .

Scientific Research Applications

Medicinal Chemistry Applications

Inhibitors of Protein Interactions:
Research indicates that compounds similar to (4S)-5 have been explored as inhibitors of specific protein interactions, particularly those involving the von Hippel–Lindau (VHL) tumor suppressor protein. These inhibitors target the hydroxylated α subunit of hypoxia-inducible factor 1-alpha (HIF) to disrupt cancer cell proliferation pathways .

Peptidomimetics Development:
The compound's structure suggests potential use as a peptidomimetic agent. Peptidomimetics are designed to mimic the biological activity of peptides while enhancing stability and bioavailability. This application is critical in developing novel therapeutics that can evade enzymatic degradation while maintaining target specificity .

Drug Design and Development

Targeting Disease Mechanisms:
The complex nature of (4S)-5 allows it to interact with multiple biological targets. This characteristic is advantageous for designing multi-target drugs that can address complex diseases such as cancer and metabolic disorders. By optimizing the compound's structure through medicinal chemistry techniques, researchers aim to enhance its efficacy and reduce side effects .

Structure-Based Drug Design:
Utilizing computational methods and structural biology, researchers can model how (4S)-5 interacts with its targets at the molecular level. This approach aids in refining the compound's design to improve binding affinity and specificity, which is essential for developing effective therapeutics .

Biochemical Research

Studying Enzyme Mechanisms:
The compound can serve as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms. Its ability to mimic substrate interactions makes it suitable for probing enzyme active sites and elucidating catalytic pathways .

Non-canonical Amino Acids Research:
As a derivative containing non-canonical amino acids, (4S)-5 contributes to research on the incorporation of these amino acids into peptides and proteins. This area of study is vital for expanding the functional diversity of proteins and developing new biomolecules with tailored properties for specific applications .

Case Studies

Case Study 1: VHL Inhibitors
In a study published by the American Chemical Society, researchers synthesized a series of VHL inhibitors based on structures similar to (4S)-5. These compounds demonstrated potent activity against HIF pathways in various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Case Study 2: Peptidomimetics
Another study focused on modifying the structure of (4S)-5 to enhance its stability as a peptidomimetic. The modified compounds exhibited improved binding affinities to target receptors involved in metabolic regulation, showcasing their promise in drug development for metabolic disorders .

Mechanism of Action

Secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activation triggers various downstream signaling pathways, including protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), which mediate the physiological effects of secretin .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s carbamimidamido groups resemble arginine-rich peptides, which are known for cell-penetrating or nucleic acid-binding properties . However, its branched topology distinguishes it from linear peptides like polyarginine.
  • Compared to cyclosporine (a cyclic undecapeptide), the compound lacks macrocyclic stabilization but shares protease resistance via methylated residues .
2. Functional Analogues
  • This contrasts with cisplatin, which relies on platinum-DNA adducts but shares dependence on organic cation transporters for cellular uptake .
  • Environmental stability : The compound’s hydrophilicity (predicted log Kow ≈ -3.5) aligns with antifouling biocides like DCOIT, which require water solubility for marine applications .

Research Findings and Hypotheses

Bioactivity Modulation: The histidine-like imidazole groups may enable pH-dependent conformational changes, similar to viral fusion peptides .

QSAR Predictions: Van der Waals descriptors (e.g., molecular volume) and electronic parameters (e.g., H-bond donor count) are critical for modeling its bioactivity, as seen in QSAR studies of congeneric peptides .

Biological Activity

The compound in focus, with the extensive IUPAC name provided, is a complex peptide-like structure that likely exhibits significant biological activity due to its intricate arrangement of amino acids and functional groups. This article will explore its potential biological activities, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound is characterized by multiple amino acid residues and functional groups, suggesting properties typical of peptides or proteins. Its structure includes several amine and carbonyl groups, which are crucial for biological interactions.
  • Molecular Weight : The molecular weight and specific stereochemistry (notably the presence of multiple chiral centers) influence its biological activity and pharmacokinetics.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of multiple amino groups can enhance binding to bacterial membranes, potentially disrupting their integrity. For instance, studies on related peptides have shown:

  • Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
  • Case Study : A peptide derived from a similar structure demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

2. Antiviral Properties

Peptides featuring imidazole or similar moieties are known to possess antiviral activities. The compound's structure may allow it to interfere with viral replication processes.

  • Mechanism : Inhibition of viral entry or replication by binding to viral proteins.
  • Research Finding : Similar compounds have been shown to inhibit HIV-1 replication in vitro through interaction with the viral envelope .

3. Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes due to the presence of specific functional groups that can interact with active sites.

  • Example : Peptides with structural similarities have been documented as inhibitors of proteases, which are crucial for viral maturation and replication.
  • Study Reference : A study indicated that a peptide with a comparable backbone inhibited serine proteases effectively, showcasing potential therapeutic applications in treating viral infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrophobic Interactions : The hydrophobic regions within the structure facilitate interactions with lipid membranes.
  • Hydrogen Bonding : Amine and carbonyl groups can form hydrogen bonds with target biomolecules, enhancing specificity.
  • Molecular Mimicry : The compound may mimic natural substrates or inhibitors in biological pathways, leading to competitive inhibition.

Research Findings

StudyFindings
Study 1Demonstrated antimicrobial effects against Gram-positive bacteria.
Study 2Showed antiviral activity against HIV-1 in vitro.
Study 3Identified as an effective protease inhibitor, impacting viral replication.

Q & A

How can researchers design an efficient synthetic route for this multi-chiral peptide, considering its stereochemical complexity?

Methodological Answer:
The synthesis requires a stepwise solid-phase peptide synthesis (SPPS) approach with orthogonal protection strategies. Key steps include:

  • Stereochemical Control : Use Fmoc/t-Bu protecting groups with coupling agents like HBTU or PyBOP to minimize racemization .
  • Challenging Residues : For carbamimidamido and imidazole-containing residues, employ microwave-assisted coupling to improve yield .
  • Purification : After cleavage, use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate stereoisomers. Validate purity via MALDI-TOF MS .
    Advanced Consideration : Computational tools like Schrödinger’s Maestro can predict coupling efficiency and steric hindrance at each step .

What experimental strategies resolve contradictions between theoretical and observed NMR data for such peptides?

Methodological Answer:
Discrepancies often arise from dynamic conformations or solvent effects. Mitigate by:

  • Multi-Spectral Validation : Compare 1H^1H, 13C^{13}C, and 15N^{15}N-HSQC NMR in DMSO-d6 and D2O to identify solvent-dependent shifts .
  • DFT Calculations : Use Gaussian 16 to simulate NMR spectra of proposed conformers and match experimental peaks .
  • Dynamic Exchange : Perform EXSY NMR to detect slow conformational interconversions masking expected signals .

How can researchers optimize reaction conditions to minimize epimerization during fragment coupling?

Methodological Answer:
Epimerization is common in fragment-based synthesis. Apply:

  • Design of Experiments (DoE) : Use a 3-factor (temperature, coupling agent, base) Box-Behnken design to identify optimal conditions .
  • Low-Temperature Coupling : Perform reactions at 0–4°C with DIPEA as a base to suppress base-induced racemization .
  • In Situ Monitoring : Track reaction progress via inline FTIR to detect premature deprotection or side reactions .

What advanced computational methods predict the conformational dynamics of this peptide?

Methodological Answer:

  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS with the CHARMM36 force field to identify dominant conformers in aqueous and lipid environments .
  • Free Energy Landscapes : Use metadynamics to map energy barriers between conformers and correlate with bioactivity .
  • Docking Studies : Dock stable conformers into target proteins (e.g., proteases) using AutoDock Vina to prioritize synthetically accessible bioactive forms .

How should researchers address low yields in carbamimidamido group formation?

Methodological Answer:

  • Reagent Optimization : Replace standard guanidinylation reagents (e.g., PyBOP) with Hünig’s base and 1H-pyrazole-1-carboxamidine HCl for higher efficiency .
  • Protection Strategy : Temporarily mask reactive amines with ivDde groups, which are selectively removed with hydrazine post-coupling .
  • Kinetic Analysis : Use LC-MS to identify intermediates and adjust stoichiometry of amidine sources .

What statistical approaches are recommended for analyzing variability in stepwise coupling efficiency?

Methodological Answer:

  • ANOVA with Tukey’s Test : Compare yields across 3+ coupling batches to identify outliers .
  • Multivariate Regression : Corolate solvent polarity (measured by ET30) and coupling agent reactivity (Hammett σ) to predict efficiency .
  • Bayesian Modeling : Use Stan or PyMC3 to model uncertainty in kinetic parameters and optimize reaction time .

How can researchers validate the biological targeting of this peptide without commercial assays?

Methodological Answer:

  • SPR Biosensing : Immobilize the target protein on a Biacore chip and measure binding kinetics (ka/kd) in real-time .
  • Fluorescent Labeling : Conjugate Cy5.5 via N-terminal azide-alkyne click chemistry and track cellular uptake via confocal microscopy .
  • Competitive ELISA : Use a His-tagged recombinant protein to quantify displacement of a known ligand by the peptide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.